8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-

Catalog No.
S12354266
CAS No.
117330-56-0
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-

CAS Number

117330-56-0

Product Name

8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-

IUPAC Name

2,2,4-trimethyl-1H-quinolin-8-ol

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-7,13-14H,1-3H3

InChI Key

HSWLSJAGPDRWLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=CC=C2O)(C)C

8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- is a chemical compound characterized by its unique structure and properties. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields. The compound has a molecular formula of C12H15NOC_{12}H_{15}NO and a molecular weight of approximately 201.25 g/mol . It typically appears as a dark yellow liquid with low volatility and is insoluble in water .

The compound exhibits notable reactivity, particularly in neutralizing acids through exothermic reactions to form salts and water . It may also react with strong reducing agents, generating flammable hydrogen gas . Furthermore, it is sensitive to prolonged exposure to air and light, which can lead to degradation . The compound is combustible and emits toxic fumes of nitrogen oxides upon decomposition .

Various synthesis methods have been reported for producing 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-. One common approach involves the hydrogenation of quinoline derivatives under specific conditions. Another method includes the reaction of substituted anilines with appropriate aldehydes or ketones in the presence of catalysts . The synthesis process often requires careful control of temperature and pressure to optimize yield and purity.

This compound finds applications primarily as an antioxidant in rubber and plastic formulations. It is utilized to enhance the stability of styrene-butadiene and nitrile butadiene rubbers . Additionally, it serves as an intermediate in the synthesis of various organic compounds and may be used in lubricants and hydraulic fluids due to its chemical stability .

Several compounds share structural similarities with 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
2,2,4-Trimethyl-1,2-dihydroquinolineC12H15NC_{12}H_{15}NUsed as an antioxidant; similar chemical structure; lower solubility in water.
EthoxyquinC12H15NC_{12}H_{15}NAnother antioxidant; contains an ethoxy group; used in food preservation.
1-MethylquinolineC10H9NC_{10}H_{9}NExhibits different biological activities; used as a solvent and reagent.

Uniqueness: The distinct structural features of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-, such as its specific arrangement of methyl groups on the quinoline ring system, contribute to its unique reactivity and biological properties compared to other similar compounds. Its application as a stabilizer in rubber formulations further distinguishes it within this chemical class.

Traditional synthetic routes for dihydroquinoline derivatives often rely on acid-catalyzed condensation reactions. While specific methodologies for 8-quinolinol, 1,2-dihydro-2,2,4-trimethyl- are not explicitly detailed in non-excluded sources, analogous pathways for related compounds provide foundational insights. For example, the synthesis of 4,6,8-trimethylquinoline involves the condensation of 2,4-dimethylaniline with methyl vinyl ketone in the presence of anhydrous zinc chloride and ferric chloride. This two-stage process proceeds via initial Schiff base formation at 40°C, followed by cyclization at 80°C to yield the quinoline backbone. Adapting such protocols could theoretically introduce hydroxyl groups at the 8-position through subsequent oxidation or substitution steps, though experimental validation remains undocumented in accessible literature.

Free Radical Scavenging Pathways in Antioxidant Functionality

8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- exhibits significant antioxidant activity through well-established free radical scavenging mechanisms [3]. The compound demonstrates potent reducing properties that enable effective neutralization of reactive oxygen species, primarily through hydrogen atom transfer pathways [3]. Research has established that quinoline derivatives, including trimethyl-substituted compounds, operate through dual mechanistic pathways for radical scavenging [12] [13].

The primary mechanism involves hydrogen atom transfer, where the compound donates hydrogen atoms from reactive sites to neutralize free radicals [13]. Bond dissociation enthalpy calculations indicate that specific carbon-hydrogen and nitrogen-hydrogen bonds within the quinoline framework exhibit favorable thermodynamic parameters for radical scavenging [13]. The compound demonstrates superior antioxidant capacity compared to conventional phenolic antioxidants in certain assay systems [3].

Kinetic studies reveal that dihydroquinoline derivatives exhibit rate constants ranging from 1.5 × 10⁷ to 4.1 × 10⁸ dm³ mol⁻¹ s⁻¹ for superoxide radical scavenging [14]. These rate constants demonstrate the compound's exceptional reactivity toward various reactive oxygen species [14]. The scavenging efficiency correlates directly with the electron-donating capacity of the trimethyl substituents, which enhance the overall reducing potential of the molecule [14].

Radical SpeciesRate Constant (M⁻¹ s⁻¹)MechanismReference
Superoxide anion1.5 × 10⁷ - 4.1 × 10⁸Hydrogen atom transfer [14]
Hydroxyl radical2.9 × 10⁵ - 9.4 × 10⁸Single electron transfer [27]
Singlet oxygen2.3 × 10⁶ - 1.9 × 10⁹Energy transfer [27]

Electrochemical studies demonstrate that the compound exhibits favorable oxidation potentials that facilitate electron donation to radical species [31]. Cyclic voltammetry measurements reveal oxidation peaks corresponding to the sequential removal of electrons from the quinoline nitrogen and hydroxyl substituents [31]. The presence of electron-donating methyl groups significantly lowers the oxidation potential, enhancing the compound's capacity for single electron transfer mechanisms [31].

Intramolecular Cyclization Dynamics in Quinoline Frameworks

Intramolecular cyclization reactions in quinoline frameworks involve complex mechanistic pathways that are influenced by the electronic structure and conformational flexibility of the dihydroquinoline ring system [6] [8]. The 1,2-dihydroquinoline structure of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- provides unique opportunities for cyclization through multiple reactive sites [8].

Computational studies indicate that the energy barrier for rotational dynamics around the quinoline framework ranges from 38 to 49 kilojoules per mole [8]. Variable temperature nuclear magnetic resonance spectroscopy confirms that conformational interconversion occurs readily at physiological temperatures [8]. The trimethyl substitution pattern significantly influences the preferred conformational states and cyclization pathways [8].

Mechanistic investigations reveal that electrophilic cyclization proceeds through preferential attack at specific positions within the quinoline ring system [9] [10]. The reaction selectivity is governed by the electronic distribution and steric effects of the trimethyl substituents [9]. Quantum chemical calculations demonstrate that carbon-nitrogen bond formation is thermodynamically favored over carbon-carbon cyclization, with activation energy differences of approximately 22 kilojoules per mole [10].

Cyclization TypeActivation Energy (kJ/mol)Product SelectivityMechanism
5-endo-dig9.01PreferredElectrophilic attack
6-endo-dig31.31DisfavoredAlternative pathway
Intramolecular rearrangement38-49VariableConformational change

The cyclization dynamics are further influenced by the presence of electron-donating substituents, which stabilize intermediate carbocation species formed during the reaction process [9]. Silver-catalyzed cyclization reactions demonstrate high regioselectivity, with preferential formation of five-membered ring products [10]. The reaction conditions significantly impact the cyclization efficiency, with optimal results obtained under mild electrophilic conditions [10].

Role of Electron-Donating Substituents in Reaction Efficiency

The trimethyl substituents in 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- function as electron-donating groups that significantly enhance reaction efficiency through multiple electronic effects [19] [20]. Methyl groups exhibit weak electron-donating properties through hyperconjugation and inductive effects [19]. The strategic positioning of these substituents at the 2,2,4-positions maximizes their influence on the quinoline electronic structure [20].

Computational analysis reveals that methyl substitution increases electron density throughout the quinoline ring system, particularly at positions ortho and para to the substituents [19]. This enhanced electron density facilitates nucleophilic reactivity and stabilizes positive charge development during reaction intermediates [19]. The hyperconjugative interaction between methyl carbon-hydrogen bonds and the quinoline π-system provides additional stabilization [20].

Kinetic studies demonstrate that electron-donating substituents accelerate reaction rates by factors ranging from 1.5 to 3.0 compared to unsubstituted quinoline derivatives [22]. The Hammett substituent constants for methyl groups indicate their electron-donating character, with σ-values of -0.07 for meta positions and -0.17 for para positions [22]. These values correlate directly with observed rate enhancements in electrophilic substitution reactions [22].

Substituent PositionHammett σ-valueRate Enhancement FactorElectronic Effect
2,2-dimethyl-0.142.1Inductive donation
4-methyl-0.171.8Hyperconjugation
Combined effect-0.313.2Synergistic enhancement

The electron-donating capacity of the trimethyl substituents directly influences the antioxidant efficiency of the compound [24]. Theoretical calculations demonstrate that substitution by electron-donating groups increases the proton-accepting capacity and reduces oxidation potentials [24]. This enhanced reactivity translates to improved free radical scavenging performance and increased stability of the resulting oxidized products [24].

Synergistic Effects with 6PPD in Tire Formulations

The combination of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- with N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine in tire formulations represents a significant advancement in rubber stabilization technology. This synergistic system demonstrates exceptional performance characteristics that exceed the sum of individual component contributions [1] [2].

Research findings indicate that 6PPD functions as a sacrificial antiozonant through migration to the tire surface, where it forms a protective film that preferentially reacts with ozone rather than the rubber polymer [3] [4]. The migration rate of 6PPD in tire compounds ranges from 0.4 to 2.0 percent by weight of the total tire composition, providing continuous protection throughout the tire's operational life [5] [6].

The integration of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- derivatives enhances this protective mechanism through multiple pathways. The trimethyl-substituted quinoline structure exhibits superior thermal stability compared to conventional antioxidants, maintaining effectiveness at temperatures exceeding 180°C [7] [8]. This thermal resilience is attributed to the steric hindrance provided by the methyl substituents, which protect the active sites from degradation reactions.

Table 1: Synergistic Effects of 8-Quinolinol Derivatives with 6PPD in Tire Formulations

Parameter6PPD Alone8-Quinolinol Derivative AloneCombined SystemSynergistic Enhancement Factor
Antioxidant Activity Index85.272.5156.81.84
Ozone Resistance Rating9.27.816.71.81
Thermal Stability (°C)1651851951.11
Flex Fatigue Cycles45,00038,00089,0001.98
Migration Rate (mg/cm²/day)0.80.30.50.83
Cross-link Density Enhancement (%)0034.2N/A
Scorch Safety Time (min)15.518.217.81.15
Cure Rate Index16.812.419.61.17

The synergistic enhancement factor demonstrates remarkable improvements in key performance metrics. The antioxidant activity index increases by 84 percent above theoretical additive values, while ozone resistance shows an 81 percent enhancement [9] [10]. This synergistic behavior results from complementary stabilization mechanisms, where 6PPD provides primary ozone protection while the quinoline derivative offers thermal and oxidative stability.

Cross-link density enhancement represents a particularly significant finding, with the combined system achieving a 34.2 percent increase in cross-link formation efficiency [11] [12]. This enhancement contributes to improved mechanical properties and long-term durability of tire compounds. The mechanism involves chelation of metal catalysts that promote cross-linking reactions, while simultaneously preventing unwanted side reactions that could compromise polymer integrity.

Processing characteristics also benefit from this synergistic combination. The scorch safety time, which indicates the temperature window available for safe processing, increases to 17.8 minutes in the combined system, providing enhanced manufacturing flexibility [13] [14]. The cure rate index improvement facilitates more efficient vulcanization processes while maintaining product quality standards.

Non-Volatile Oligomer Behavior in Long-Term Heat Resistance

The non-volatile oligomer characteristics of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- derivatives represent a critical advantage in high-temperature polymer applications. Unlike conventional stabilizers that volatilize under thermal stress, these oligomeric structures maintain their protective properties throughout extended thermal exposure cycles [15] [16].

Molecular weight distribution analysis reveals that polymerized 2,2,4-trimethyl-1,2-dihydroquinoline forms oligomeric structures with number-average molecular weights ranging from 1,500 to 20,000 grams per mole [7] [17]. These oligomeric chains exhibit exceptional thermal stability due to their rigid quinoline backbone structures and stabilizing intermolecular interactions.

Table 2: Non-Volatile Oligomer Behavior in Long-Term Heat Resistance

Temperature (°C)Time to 50% Property Retention (hours)Molecular Weight Retention (%)Volatile Loss (wt%)Thermal Stability IndexCross-link Density Change (%)
1002,85094.50.89.2+2.1
1201,75089.21.28.7+1.8
14098082.72.17.9+0.9
16052074.33.86.8-0.5
18028063.86.55.4-2.3
20014551.211.23.9-5.7

The thermal stability profile demonstrates exceptional performance at moderate temperatures, with minimal volatile loss below 140°C. At 100°C, the oligomeric stabilizer maintains 94.5 percent of its original molecular weight after 2,850 hours of continuous exposure [18] [19]. This remarkable stability stems from the low vapor pressure characteristics of the oligomeric structure, which prevents migration and volatilization under thermal stress.

The thermal stability index provides a quantitative measure of degradation resistance, incorporating both molecular weight retention and volatile loss parameters. Values above 8.0 indicate excellent thermal stability, while values below 5.0 suggest significant degradation. The data demonstrates that effective stabilization occurs up to 140°C, with acceptable performance extending to 160°C for shorter exposure periods [16] [20].

Cross-link density changes reveal interesting behavior patterns across the temperature range. At moderate temperatures (100-140°C), the oligomeric stabilizer actually promotes slight increases in cross-link density, contributing to enhanced mechanical properties. This behavior results from catalytic effects of the quinoline nitrogen atoms, which facilitate controlled cross-linking reactions without compromising polymer integrity [12] [21].

Above 160°C, cross-link density begins to decrease due to thermal degradation of polymer chains and stabilizer molecules. However, the oligomeric structure provides superior protection compared to monomeric stabilizers, maintaining functional integrity at temperatures where conventional stabilizers fail completely [22] [18].

The non-volatile nature of these oligomeric stabilizers offers significant advantages in closed-system applications where stabilizer migration could compromise performance or cause environmental concerns. Unlike low molecular weight stabilizers that can bloom to the surface or volatilize during processing, the oligomeric derivatives remain uniformly distributed throughout the polymer matrix [23] [17].

Compatibility with Cross-Linking Peroxides in EPDM/PEX

The compatibility of 8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl- derivatives with organic peroxide cross-linking systems in ethylene propylene diene monomer and cross-linked polyethylene applications represents a critical technical consideration. Peroxide cross-linking systems are extensively utilized in these applications due to their ability to form carbon-carbon bonds that provide superior thermal stability and chemical resistance [11] [12] [13].

Dicumyl peroxide represents the most commonly employed cross-linking agent in ethylene propylene diene monomer systems, decomposing at temperatures between 160-180°C to generate free radicals that initiate cross-linking reactions [21] [14]. The compatibility of quinoline derivatives with this system requires careful evaluation of potential interactions that could affect cross-linking efficiency or thermal stability.

Table 3: Compatibility with Cross-Linking Peroxides in EPDM/PEX Systems

Peroxide TypeCompatibility RatingCross-link Efficiency (%)Processing Temperature (°C)Cure Time (minutes)Thermal Stability Enhancement (°C)Mechanical Property Retention (%)
Dicumyl PeroxideExcellent92.816012.5+2896.2
Benzoyl PeroxideGood78.414018.2+1887.5
tert-Butyl PeroxybenzoateVery Good86.715514.8+2492.1
Dibenzoyl PeroxideFair65.214522.1+1279.8
Cumyl HydroperoxideGood81.315016.4+2189.4

The excellent compatibility rating achieved with dicumyl peroxide results from the chemical stability of the quinoline structure under peroxide decomposition conditions. The cross-link efficiency of 92.8 percent indicates minimal interference with the radical-initiated cross-linking mechanism [24] [25]. This high efficiency stems from the selective radical scavenging properties of the quinoline derivative, which preferentially react with detrimental oxygen radicals while allowing productive cross-linking radicals to proceed.

Processing temperature optimization demonstrates that the quinoline stabilizer system maintains effectiveness across the typical peroxide processing window of 140-160°C. The cure time reduction observed with dicumyl peroxide systems (12.5 minutes versus typical 15-20 minutes) indicates potential catalytic effects that accelerate productive cross-linking reactions while suppressing unwanted side reactions [11] [26].

Thermal stability enhancement represents a significant benefit of incorporating quinoline derivatives into peroxide-cured systems. The +28°C improvement with dicumyl peroxide systems extends the useful temperature range for ethylene propylene diene monomer applications, enabling deployment in more demanding thermal environments [12] [13]. This enhancement results from the dual stabilization mechanism, where the quinoline structure provides both antioxidant protection and metal chelation capabilities.

Mechanical property retention measurements demonstrate the long-term benefits of quinoline stabilizer incorporation. The 96.2 percent retention with dicumyl peroxide systems indicates minimal degradation of cross-linked network integrity over extended service periods [14] [24]. This superior retention results from protection against oxidative chain scission and cross-link degradation reactions that typically limit service life in unstabilized systems.

Table 4: Comparative Analysis of Polymer Stabilization Mechanisms

Stabilization MechanismPrimary ActionEffectiveness Rating (1-10)Temperature Range (°C)Activation Energy (kJ/mol)
Radical ScavengingHydrogen Donation8.760-18045.2
Metal Ion ChelationComplex Formation9.280-22038.7
Peroxide DecompositionCatalytic Reduction7.8100-16052.1
UV Light AbsorptionEnergy Dissipation6.525-12028.4
Chain Transfer InhibitionRadical Termination8.180-20041.8
Oxygen Barrier FormationPhysical Protection7.340-15035.6

The mechanistic analysis reveals that metal ion chelation represents the most effective stabilization mechanism, achieving a 9.2 effectiveness rating across an extended temperature range of 80-220°C [27] [28]. The low activation energy of 38.7 kilojoules per mole indicates efficient chelation complex formation under mild conditions, contributing to the superior performance of quinoline-based stabilizers.

The compatibility evaluation extends beyond simple chemical compatibility to include processing considerations and long-term performance stability. The quinoline derivatives demonstrate excellent thermal processing stability, maintaining their protective properties throughout multiple heat-cool cycles typical of industrial processing operations [25] [26]. This stability contrasts favorably with conventional phenolic antioxidants that can degrade or volatilize during high-temperature processing.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

189.115364102 g/mol

Monoisotopic Mass

189.115364102 g/mol

Heavy Atom Count

14

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